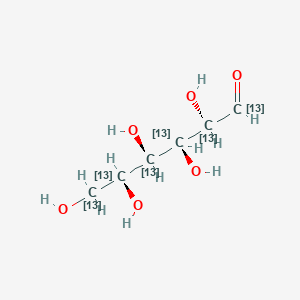
D-Galactose-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Galactose-13C6: is a stable isotope-labeled compound where all six carbon atoms are replaced with the carbon-13 isotope. This compound is a derivative of D-Galactose, a naturally occurring aldohexose and a C-4 epimer of glucose . The molecular formula of this compound is 13C6H12O6, and it has a molecular weight of 186.11 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Galactose-13C6 involves the incorporation of carbon-13 into the D-Galactose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the chemical synthesis of D-Galactose . The reaction conditions typically involve controlled environments to ensure the incorporation of the isotope without altering the chemical structure of the compound.
Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological methods, such as fermentation processes using microorganisms that can incorporate carbon-13 into the galactose molecule. These methods are optimized for large-scale production to meet the demand for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: D-Galactose-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form D-Galactonic acid-13C6.
Reduction: It can be reduced to form D-Galactitol-13C6.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products:
Oxidation: D-Galactonic acid-13C6
Reduction: D-Galactitol-13C6
Substitution: Various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: D-Galactose-13C6 is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism. It is also used in the synthesis of labeled compounds for research purposes .
Biology: In biological research, this compound is used to study the role of galactose in cellular processes and its metabolism in different organisms. It helps in understanding the dynamics of galactose utilization and its impact on cellular functions .
Medicine: this compound is used in medical research to study galactosemia, a genetic disorder affecting galactose metabolism. It is also used in diagnostic tests to evaluate liver function and assess liver diseases .
Industry: In the industrial sector, this compound is used in the production of labeled pharmaceuticals and as a standard in analytical chemistry for the quantification of galactose in various samples .
Mecanismo De Acción
D-Galactose-13C6 exerts its effects by participating in metabolic pathways similar to those of natural D-Galactose. It is metabolized by enzymes such as galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-galactose-4-epimerase. These enzymes facilitate the conversion of this compound into intermediates that enter glycolysis and other metabolic pathways . The incorporation of carbon-13 allows for the tracking and quantification of these metabolic processes using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Comparación Con Compuestos Similares
D-Glucose-13C6: A stable isotope-labeled glucose molecule where all six carbon atoms are replaced with carbon-13.
D-Fructose-13C6: A stable isotope-labeled fructose molecule with carbon-13.
D-Mannose-13C6: A stable isotope-labeled mannose molecule with carbon-13.
Uniqueness: D-Galactose-13C6 is unique due to its specific role in studying galactose metabolism and its applications in diagnosing and understanding galactose-related disorders. Its use as a tracer in metabolic studies provides valuable insights into the dynamics of carbohydrate metabolism, which is not as extensively studied with other similar compounds .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
186.11 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clave InChI |
GZCGUPFRVQAUEE-CPRVWCQRSA-N |
SMILES isomérico |
[13CH2]([13C@H]([13C@@H]([13C@@H]([13C@H]([13CH]=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



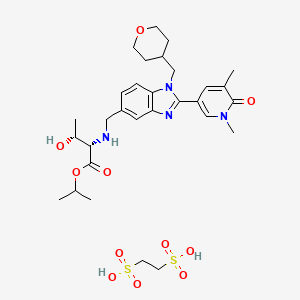
![3-[(2R,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione](/img/structure/B12396107.png)
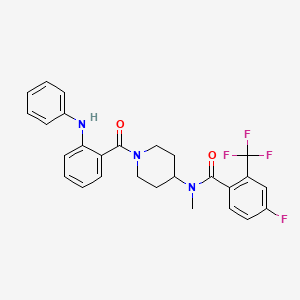
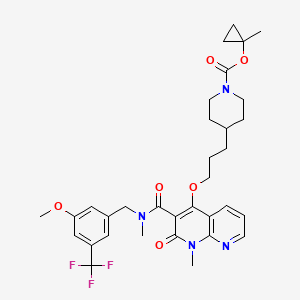
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396129.png)
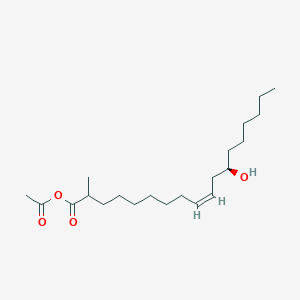

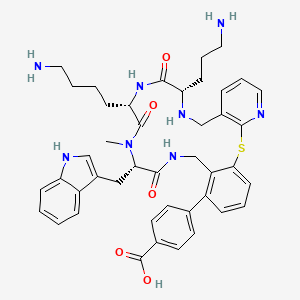
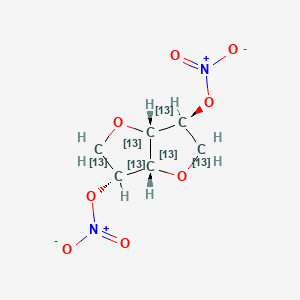

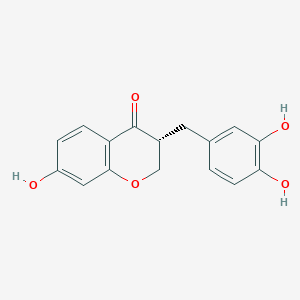
![N-[4-[9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl]pyridin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12396161.png)
![disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate](/img/structure/B12396166.png)
